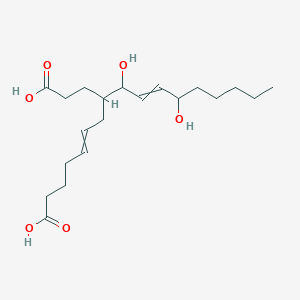
8-(1,4-Dihydroxynon-2-EN-1-YL)undec-5-enedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(1,4-Dihydroxynon-2-en-1-yl)undec-5-enedioic acid is a chemical compound with a complex structure that includes multiple hydroxyl groups and double bonds.
Méthodes De Préparation
The preparation of 8-(1,4-Dihydroxynon-2-en-1-yl)undec-5-enedioic acid involves several synthetic routes. One common method includes the addition reaction, hydrogenation reaction, and cyclization reaction. The process typically uses caprolactam and acrylonitrile as starting materials, with tert-butyl alcohol or tertiary amyl alcohol as solvents and NaOH as a catalyst . The reaction begins at a temperature of 10-15°C, followed by hydrogenation without recycling the solvent, which simplifies the process and increases the yield .
Analyse Des Réactions Chimiques
8-(1,4-Dihydroxynon-2-en-1-yl)undec-5-enedioic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide, sodium hypochlorite, and pyridinium dichromate . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative esterification of aldehydes can be achieved using catalytic amounts of 1,8-diazabicyclo[5.4.0]undec-7-ene hydrobromide-perbromide as an oxidant in dichloromethane .
Applications De Recherche Scientifique
8-(1,4-Dihydroxynon-2-en-1-yl)undec-5-enedioic acid has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a ligand in coordination chemistry. In biology, it is studied for its potential role in metabolic pathways and as a precursor for the synthesis of biologically active molecules. In medicine, it is investigated for its potential therapeutic properties, including antifungal and antibacterial activities . Industrially, it is used in the production of polymers and other chemical intermediates .
Mécanisme D'action
The mechanism of action of 8-(1,4-Dihydroxynon-2-en-1-yl)undec-5-enedioic acid involves its interaction with specific molecular targets and pathways. For instance, undecylenic acid, a related compound, exerts its effects by disrupting the cell membrane of fungi, leading to cell death . The presence of hydroxyl groups and double bonds in this compound may contribute to its reactivity and interaction with biological molecules.
Comparaison Avec Des Composés Similaires
8-(1,4-Dihydroxynon-2-en-1-yl)undec-5-enedioic acid can be compared with other medium-chain fatty acids, such as undec-5-enedioic acid and 1,8-diazabicyclo[5.4.0]undec-7-ene . These compounds share similar structural features, such as the presence of double bonds and hydroxyl groups, but differ in their specific chemical properties and reactivity. The unique combination of functional groups in this compound makes it distinct and valuable for various applications.
Propriétés
Numéro CAS |
61093-63-8 |
|---|---|
Formule moléculaire |
C20H34O6 |
Poids moléculaire |
370.5 g/mol |
Nom IUPAC |
8-(1,4-dihydroxynon-2-enyl)undec-5-enedioic acid |
InChI |
InChI=1S/C20H34O6/c1-2-3-6-10-17(21)13-14-18(22)16(12-15-20(25)26)9-7-4-5-8-11-19(23)24/h4,7,13-14,16-18,21-22H,2-3,5-6,8-12,15H2,1H3,(H,23,24)(H,25,26) |
Clé InChI |
JLTPEBRZKFOTJT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(C=CC(C(CCC(=O)O)CC=CCCCC(=O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-1-[dichloro(methyl)-lambda~4~-selanyl]-2-methylpropane](/img/structure/B14590136.png)
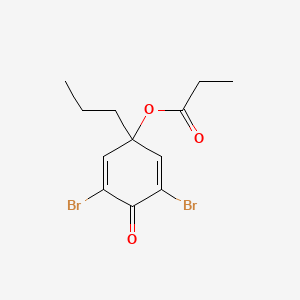
![1-[(3,4-Dichlorophenyl)methyl]-4,6,7-trimethylquinolin-2(1H)-one](/img/structure/B14590146.png)
![6-Propyloctahydropyrrolo[1,2-a]pyrimidine](/img/structure/B14590153.png)
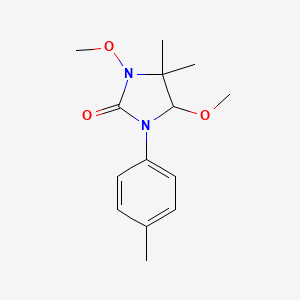

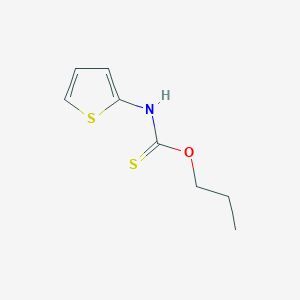
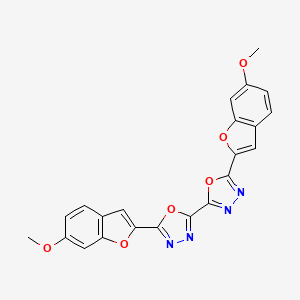
![2-Pyrimidinamine, 4-(4-methoxyphenyl)-5-[(methylsulfonyl)methyl]-](/img/structure/B14590185.png)
![3-[2-(2-Methylprop-2-en-1-yl)phenoxy]-6-phenylpyridazine](/img/structure/B14590194.png)
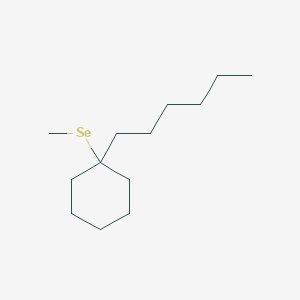
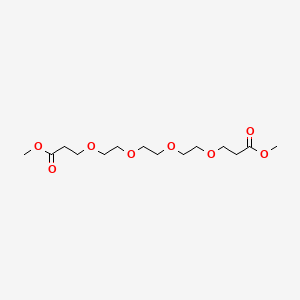
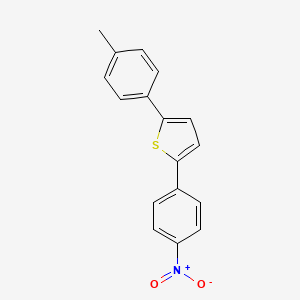
![Ethyl 2-[(diphenoxyphosphoryl)amino]-3-phenylbut-2-enoate](/img/structure/B14590227.png)
